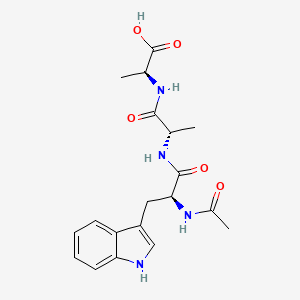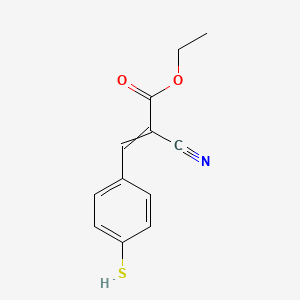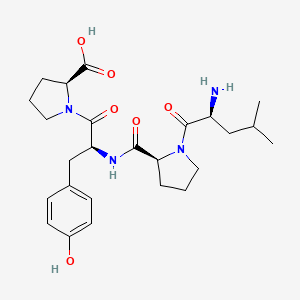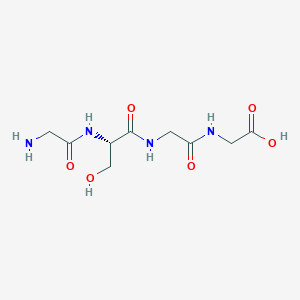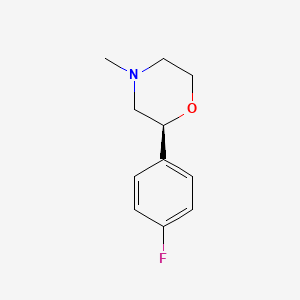
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine is a chemical compound characterized by the presence of a fluorophenyl group attached to a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorophenyl)-4-methylmorpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluorophenyl group to a phenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: (2S)-2-(Phenyl)-4-methylmorpholine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (2S)-2-(4-Fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Amino-2-(4-fluorophenyl)ethanol: Shares the fluorophenyl group but differs in the presence of an amino group and an ethanol backbone.
3-[(2S)-2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-1-[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]urea: Contains a similar fluorophenyl group but has a more complex structure with additional functional groups.
Uniqueness
(2S)-2-(4-Fluorophenyl)-4-methylmorpholine is unique due to its specific combination of a fluorophenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
920798-56-7 |
|---|---|
Molekularformel |
C11H14FNO |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(2S)-2-(4-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
MLCKFDUWYLGQKE-LLVKDONJSA-N |
Isomerische SMILES |
CN1CCO[C@H](C1)C2=CC=C(C=C2)F |
Kanonische SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


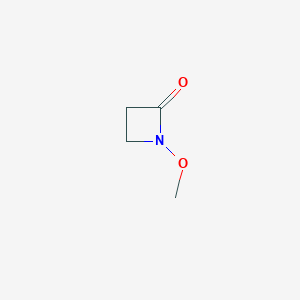
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-3-[4-(2H-tetrazol-5-yl)phenyl]-](/img/structure/B14197545.png)
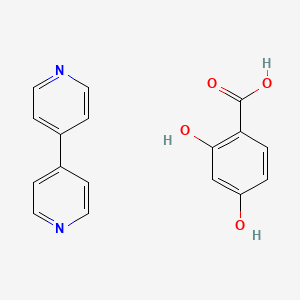
![N-[(3R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14197558.png)
